3,5,3'-Triiodothyropyruvate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

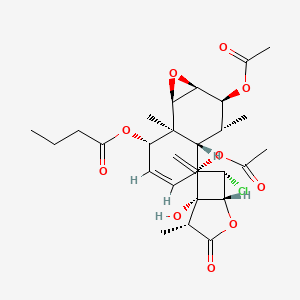

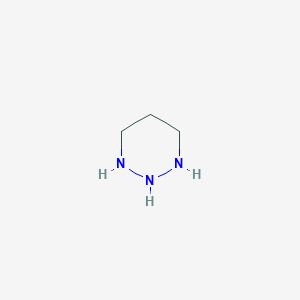

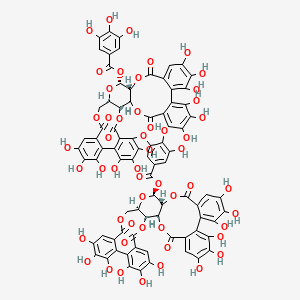

3,5,3'-triiodothyropyruvate is conjugate base of 3,5,3'-triiodothyropyruvic acid. It is an organoiodine compound and a 2-oxo monocarboxylic acid anion. It is a conjugate base of a 3,5,3'-triiodothyropyruvic acid.

科学的研究の応用

Triiodothyroacetic Acid and Thyroid Hormone Resistance

3,5,3'-Triiodothyroacetic acid (Triac) has shown potential in therapy for resistance to thyroid hormone. It has a higher affinity for the thyroid hormone receptor-beta 1 (TR beta 1) than T3. Triac and 3,5,3'-triiodothyropropionic acid (Triprop) exhibit differential effects on TR beta 1 and TR beta 1 mutants, suggesting potential as specific treatments for patients with thyroid hormone resistance. Transcriptional activation studies in COS-1 cells using rat malic enzyme-TRE fused to thymidine kinase (TK)-chloramphenicol acetyltransferase (CAT) demonstrated Triac's higher maximal activity and lower concentration for 50% induction than T3 for TR beta 1 wt (Takeda, Suzuki, Liu, & Degroot, 1995).

Metabolic Effects in Goldfish

Direct effects of 3,5,3'-Triiodothyronine (T3) on goldfish (Carassius auratus) metabolism were studied using isolated mitochondria from liver and red muscle. T3 significantly increased the oxidation rates of substrates involved in amino acid and carbohydrate metabolism and lipid catabolism. These findings indicate that rapid elevation of substrate oxidation rates by thyroid hormones could be critical in diurnal changes in mitochondrial metabolism (Leary, Barton, & Ballantyne, 1996).

Triac's Transcriptional Regulation

Triac, a naturally occurring triiodothyronine (T3) analog, has been used to treat resistance to thyroid hormone (RTH). Studies comparing Triac and T3 on thyroid hormone response elements (TREs) revealed that Triac is more potent than T3 for transcriptional regulation by TRbeta1 and TRbeta2 isoforms, while regulation by TRalpha1 is equivalent for both ligands. These isoform-specific effects of Triac suggest its favorable use in RTH (Messier & Langlois, 2000).

Triac Therapy in Hyperthyroidism Due to RTH

The effectiveness of 3,5,3'-triiodothyroacetic acid (TRIAC) therapy in treating hyperthyroidism caused by thyroid hormone resistance (RTH) has been demonstrated. A study on a child with RTH showed TRIAC therapy's efficacy in reducing thyroid volume, resolving arrhythmia, and improving attention-deficit hyperactivity disorder (ADHD) symptoms. This suggests TRIAC as a potential therapeutic agent in hyperthyroidism and ADHD associated with RTH (Anzai, Adachi, Sho, Muroya, Asakura, & Onigata, 2012).

Type I Iodothyronine Deiodinase as a Selenocysteine-Containing Enzyme

Type I iodothyronine deiodinase, which plays a significant role in converting thyroxine (T4) to 3,5,3'-triiodothyronine (T3), has been identified as a selenocysteine-containing enzyme. This discovery explains the impaired conversion of T4 to T3 in selenium deficiency, highlighting selenium's essential role in thyroid hormone action (Berry, Banu, & Larsen, 1991).

特性

分子式 |

C15H8I3O5- |

|---|---|

分子量 |

648.93 g/mol |

IUPAC名 |

3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-oxopropanoate |

InChI |

InChI=1S/C15H9I3O5/c16-9-6-8(1-2-12(9)19)23-14-10(17)3-7(4-11(14)18)5-13(20)15(21)22/h1-4,6,19H,5H2,(H,21,22)/p-1 |

InChIキー |

UZLGNJCPGBOQIB-UHFFFAOYSA-M |

正規SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)C(=O)[O-])I)I)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(E)-3-(1-benzofuran-2-yl)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B1256145.png)

![N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide](/img/structure/B1256148.png)

![2-amino-N-[3-methoxy-5-[oxo-[3-(trifluoromethyl)anilino]methyl]phenyl]-4-pyridinecarboxamide](/img/structure/B1256160.png)

![3-(4-methylphenyl)-5-oxo-N-propyl-8-thiazolo[2,3-b]quinazolinecarboxamide](/img/structure/B1256161.png)